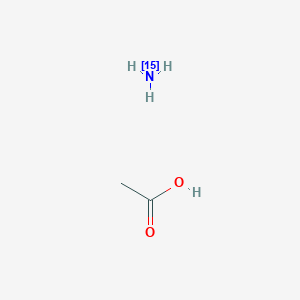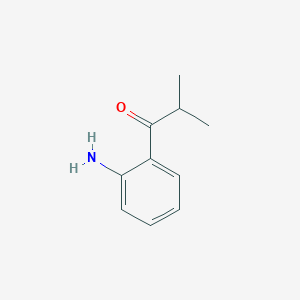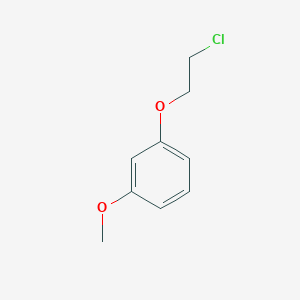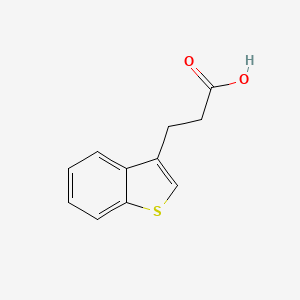
乙酸铵-15N
概述
描述
Ammonium-15N Acetate is a 15N isotope labelled Ammonium Acetate . It has a linear formula of CH3CO215NH4 and a molecular weight of 78.08 . It is a versatile reagent, often used with acetic acid to create a buffer solution . It can be used as a catalyst, building block, or to analyze ammonium acetate as a food additive or in pharmaceutical applications .
Molecular Structure Analysis
The linear formula of Ammonium-15N Acetate is CH3CO215NH4 . The molecular weight is 78.08 .Chemical Reactions Analysis
Ammonium-15N Acetate acts as a catalyst in the Knoevenagel condensation . It is also used in the Hofmann elimination, a type of elimination reaction of 4º-ammonium salts .Physical And Chemical Properties Analysis
Ammonium-15N Acetate is a solid with a melting point of 110-112 °C (dec.) .科学研究应用
Agriculture: Enhancing Nitrogen Use Efficiency
Ammonium-15N acetate: is utilized in agriculture to study nitrogen dynamics through 15N tracer techniques . These techniques allow for the accurate quantification of fertilizer nitrogen flows, such as plant uptake and soil retention, which are crucial for assessing the use efficiency and losses of applied fertilizer . This helps in improving nitrogen management practices and sustainability in agricultural systems.
Pharmaceuticals: Catalyst and Analytical Reagent
In pharmaceutical research, Ammonium-15N acetate serves as a nitrogen-15 labeled reagent. It is used as a catalyst and a building block in the synthesis of various compounds. Additionally, it’s employed to analyze ammonium acetate as a food additive or in pharmaceutical applications, aiding in the development of new drugs and therapies .
Environmental Science: Tracing Nitrogen Cycling
Environmental scientists use Ammonium-15N acetate to trace nitrogen cycling and its underlying regulating mechanisms in ecosystems. It provides insights into nitrogen flows, transformations, and loss pathways in both aquatic and terrestrial ecosystems, which is vital for understanding the environmental impact of nitrogen inputs .
Food Industry: pH Control and Preservation
Ammonium-15N acetate: is applicable in the food industry for pH control and as a preservative. It helps maintain a consistent taste and texture in processed meats and dairy products. Its role in ensuring food safety standards makes it a valuable compound for food-grade applications .
Materials Science: Developing Advanced Materials
Researchers in materials science employ Ammonium-15N acetate to develop advanced materials with specific properties. It is used in the synthesis of novel compounds and materials that have applications in various industries, including electronics, coatings, and nanotechnology .
Biochemistry: Metabolic Pathway Analysis
In biochemistry, Ammonium-15N acetate is used for metabolic pathway analysis through stable isotope labeling. This technique helps in understanding the biochemical pathways and enzyme activities within cells, providing insights into cellular functions and metabolic disorders .
Analytical Chemistry: Spectroscopic Analysis
Ammonium-15N acetate: is a key reagent in analytical chemistry for advanced spectroscopic analysis. It is used in isotopic labeling studies to investigate the reduction of nitrate and nitrite to ammonia and nitrous oxide, enhancing the understanding of analytical techniques and their applications in research .
安全和危害
Ammonium-15N Acetate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is advised to avoid dust formation, inhalation, and contact with skin, eyes, or clothing . In case of contact, rinse immediately with plenty of water .
Relevant Papers One relevant paper titled “Chemically oxidized biochar increases ammonium-15N recovery and phosphorus uptake in a grassland” was found . The paper discusses how soil amendment with biochar, including Ammonium-15N Acetate, can increase nutrient dynamics in the soil .
属性
IUPAC Name |
acetic acid;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i;1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFZMSVCRYTOJT-IEOVAKBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.[15NH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90491504 | |
| Record name | Acetic acid--(~15~N)ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium-15N acetate | |
CAS RN |
86451-35-6 | |
| Record name | Acetic acid--(~15~N)ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86451-35-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol](/img/structure/B1279997.png)

![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)

